Lycoctonine

Catalog No.
S534133
CAS No.
26000-17-9
M.F
C25H41NO7
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycoctonine

CAS Number

26000-17-9

Product Name

Lycoctonine

IUPAC Name

11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3

InChI Key

YOTUXHIWBVZAJQ-WZROKYDKSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO

solubility

Soluble in DMSO

Synonyms

acetyllycoctonine, lycoctonine

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO

The exact mass of the compound Roylin is 467.2883 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268791. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpene Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Oncology

Lycoctonine, a type of diterpenoid alkaloid, has been found to have potential anticancer activities .

Method of Application: The cytotoxicity activities of diterpenoid alkaloids were tested against several cancer cell lines from 2008 to 2018 .

Results: The results showed that some of these naturally abundant compounds have been reported to be highly promising for treating cancer .

Application in Toxicology

Lycoctonine has been used in the study of toxicity of alkaloids .

Method of Application: A QSAR (Quantitative Structure-Activity Relationship) toxicity analysis was performed for a series of 19 alkaloids with the Lycoctonine skeleton . The GA-MLRA (Genetic Algorithm combined with Multiple Linear Regression Analysis) technique was applied for the generation of two types of QSARs: models containing exclusively 3D-descriptors and models consisting of physicochemical descriptors .

Results: The 3D-descriptor QSARs have better statistical fits . Physicochemical-descriptor containing models, that are in a good agreement with the mode of toxic action exerted by the alkaloids studied, have also been identified and discussed .

Application in Pharmacology

Lycoctonine, a type of C19-diterpenoid alkaloid, has been found to have potential pharmacological activities .

Method of Application: The pharmacological activities of C19-diterpenoid alkaloids are related to their basic skeletons (e.g., aconitine-type or lycoctonine-type) .

Results: Few studies have been reported on the chemosensitizing effects of diterpenoid alkaloids .

Lycoctonine is a naturally occurring alkaloid classified as a diterpenoid, primarily extracted from various plant species, particularly those in the family Solanaceae. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and several hydroxyl groups. Lycoctonine exhibits a complex arrangement of carbon atoms, making it an intriguing subject for both chemical and biological studies. Its molecular formula is C₁₈H₂₃N₃O₃, and it possesses significant pharmacological properties, which have drawn attention from researchers.

That are critical for understanding its structure and reactivity. Notably:

  • Acetic Anhydride Reaction: Lycoctonine reacts with acetic anhydride to produce acetyl derivatives, which are useful for structural elucidation .
  • Oxidation Reactions: The compound undergoes oxidation to form several products, including aldehydes such as lycoctonal. These reactions are significant for determining the presence of functional groups and establishing the skeletal framework of related diterpenoid alkaloids .
  • Hydrogenolysis: This reaction involves breaking down the nitrogen-carbon bond in lycoctonine, leading to various degradation products .

Lycoctonine exhibits a range of biological activities that contribute to its pharmacological potential:

  • Antimicrobial Properties: Studies indicate that lycoctonine has antimicrobial effects against certain bacterial strains, making it a candidate for further research in antibiotic development .
  • Cytotoxicity: It has shown cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects: Some research indicates that lycoctonine may offer neuroprotective benefits, although further studies are needed to clarify these effects .

Several methods have been developed for synthesizing lycoctonine and its derivatives:

  • Natural Extraction: The primary method involves extracting lycoctonine from plants such as Lycopodium species.
  • Total Synthesis: Researchers have also explored total synthesis routes using various organic reactions. For example, the synthesis of acetyllycoctonine involves specific oxidation and functionalization steps to introduce necessary substituents .
  • Chemical Modifications: Derivatives of lycoctonine can be synthesized through chemical modifications such as acetylation and oxidation, allowing for the exploration of structure-activity relationships .

Lycoctonine has several potential applications:

  • Pharmaceutical Development: Its antimicrobial and cytotoxic properties make it a candidate for drug development against infections and cancer.
  • Research Tool: Lycoctonine serves as a valuable compound in pharmacological research to study the mechanisms of action of alkaloids.
  • Traditional Medicine: In some cultures, plants containing lycoctonine have been used in traditional medicine for their therapeutic properties .

Research on the interactions of lycoctonine with other compounds is limited but suggests interesting possibilities:

  • Synergistic Effects: Preliminary studies indicate that when combined with other alkaloids or compounds, lycoctonine may enhance their biological activities.
  • Mechanism of Action: Investigations into how lycoctonine interacts with cellular targets can provide insights into its pharmacological effects.

Lycoctonine shares structural similarities with several other alkaloids. Here are some notable comparisons:

CompoundStructural FeaturesUnique Properties
BrowniineSimilar bicyclic structureExhibits different biological activity
DihydromonticolineRelated diterpenoid structureDistinct reactivity profile
TatsiensineContains unsaturation between C(2) and C(3)Rare variant of lycoctonine-type alkaloids

Uniqueness of Lycoctonine

Lycoctonine is unique due to its specific bicyclic structure combined with a nitrogen atom and multiple hydroxyl groups. This configuration contributes to its distinct biological activities and reactivity compared to similar compounds.

Lycoctonine was first isolated in the mid-19th century from Aconitum lycoctonum, a plant species historically associated with wolf hunting in Europe. The name "lycoctonine" derives from the Greek lykotonon ("wolf-slaying"), reflecting its traditional use in poison-tipped arrows. Early structural studies in the 1950s–1970s revealed its norditerpenoid backbone, characterized by a hexacyclic framework with multiple oxygenated functional groups. A critical stereochemical revision in 1982 corrected initial misassignments of its C-1 configuration using X-ray crystallography, solidifying its modern structural understanding.

The compound’s IUPAC name, (2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-8,9-diol, reflects its intricate polycyclic architecture. Synonyms such as "delsine" and "royline" appear in older literature but have largely been supplanted by systematic nomenclature.

Natural Occurrence and Botanical Sources

Lycoctonine is predominantly found in species of Aconitum and Delphinium (Ranunculaceae), though its distribution extends to rare non-Ranunculaceae plants like Inula royleana (Asteraceae). Key sources include:

Plant SpeciesFamilyPlant PartGeographic Range
Aconitum lycoctonumRanunculaceaeRoots, flowersEurope, temperate Asia
Delphinium browniiRanunculaceaeWhole plantNorth America
Inula royleanaAsteraceaeRootsHimalayan regions

In Aconitum lycoctonum, lycoctonine concentrations peak during the flowering stage, with roots containing up to 0.8% dry weight alkaloids. Its co-occurrence with structurally related alkaloids like methyllycaconitine and anthranoyllycoctonine is well-documented.

Biological Significance in Plant Systems

Lycoctonine serves dual roles in plant ecology:

  • Chemical Defense: As a potent neurotoxin, it deters herbivores by blocking voltage-gated sodium channels in animal nervous systems. Comparative studies show lycoctonine’s insecticidal activity against Spodoptera exigua (EC₅₀ = 2.1 μg/cm²), though it is less toxic than methyllycaconitine.
  • Pollinator Interactions: Despite its toxicity, Aconitum lycoctonum attracts specialized bumblebees (Bombus hortorum) that tolerate lycoctonine, facilitating pollination while minimizing nectar theft by non-adapted insects.

Enzymatic studies reveal lycoctonine’s role as a biosynthetic precursor to taxoid ABC rings, linking it to broader diterpenoid metabolic pathways. Its competitive inhibition of acetylcholinesterase (IC₅₀ = 3.7 μM) and butyrylcholinesterase (IC₅₀ = 12.23 μM) further underscores its biochemical versatility.

Lycoctonine occupies a pivotal position within the diterpenoid alkaloid family as the archetypal representative of the lycoctonine-type carbon nineteen norditerpenoid alkaloids [1] [2]. This compound serves as the structural foundation for understanding an entire subfamily of these complex natural products, which are primarily isolated from Aconitum and Delphinium species of the Ranunculaceae family [1] [3].

The molecular formula of lycoctonine is C₂₅H₄₁NO₇ with a molecular weight of 467.60 grams per mole [4] [5]. The compound possesses a hexacyclic ring system designated as the ABCDEF ring framework, which is characteristic of carbon nineteen diterpenoid alkaloids [6] [7]. The structure was definitively established through X-ray crystallographic analysis of des(oxymethylene)lycoctonine hydriodide, which revealed the complete stereochemistry and absolute configuration of the molecule [1] [8].

Lycoctonine is distinguished from other diterpenoid alkaloids by its specific oxygenation pattern and stereochemical configuration. The compound contains four methoxy groups positioned at C-1, C-6, C-16, and C-18, with the C-1 methoxy group adopting the α-configuration [1] [8]. Additionally, lycoctonine features a characteristic vicinal diol system at C-8 and C-9, along with a primary hydroxyl group at C-13 [1] [9]. The nitrogen atom carries an ethyl substituent, forming an N-ethyl group that is integral to the alkaloid's structural identity [10] [4].

The stereochemical revision conducted by Edwards and Przybylska demonstrated that all alkaloids related to lycoctonine possess the 1α-methoxy configuration, establishing a fundamental structural criterion for this alkaloid family [1] [8]. This finding corrected earlier misassignments and confirmed that lycoctonine samples from diverse geographical sources are structurally identical, validating the compound as a consistent taxonomic marker [1] [11].

Within the broader classification of diterpenoid alkaloids, lycoctonine represents one of the major structural types of C₁₉-diterpenoid alkaloids, alongside the aconitine-type, lactone-type, and other specialized structural classes [12] [13]. The lycoctonine-type alkaloids are characterized by the presence of oxygen-containing functionality at the C-7 position, which distinguishes them from the aconitine-type alkaloids that lack this structural feature [12] [13].

PropertyValue
Molecular FormulaC₂₅H₄₁NO₇
Molecular Weight467.60 g/mol
CAS Number26000-17-9
Ring SystemHexacyclic (ABCDEF rings)
Melting Point143°C
Optical Rotation[α]D²⁰ +53° (ethanol)
Key Functional GroupsHydroxyl, Methoxy, Ethyl amino
Stereochemistry at C-11α-methoxy (α-configuration)
Methoxy GroupsC-1, C-6, C-16, C-18
Hydroxyl GroupsC-8, C-9 (vicinal diol), C-13 (primary)

Comparative Analysis with Aconitine-Type Alkaloids

The structural relationship between lycoctonine and aconitine-type alkaloids represents a fundamental dichotomy within the C₁₉-diterpenoid alkaloid family [14] [15]. While both types share the basic hexacyclic framework characteristic of norditerpenoid alkaloids, they exhibit distinct structural features that define their respective biological activities and toxicological profiles [16] [12].

The primary structural distinction lies in the oxygenation pattern at the C-7 position. Lycoctonine-type alkaloids are characterized by the presence of oxygen-containing functionality at C-7, typically manifesting as a vicinal diol system at C-7 and C-8 or a methylenedioxy bridge [12] [13]. In contrast, aconitine-type alkaloids lack oxygen functionality at C-7, resulting in a different electronic and steric environment that significantly influences their biological activity [14] [13].

The oxygenation patterns of these two alkaloid types exhibit systematic differences. Lycoctonine demonstrates a characteristic pattern with methoxy groups at C-1, C-6, C-16, and C-18, accompanied by hydroxyl groups forming a vicinal diol at C-8 and C-9, and a primary hydroxyl at C-13 [1] [4]. Aconitine-type alkaloids typically display oxygenation at C-1, C-6, C-8, C-14, C-16, and C-18, with various combinations of methoxy, hydroxyl, and ester functionalities [14] [17].

The ester substitution patterns also differ significantly between these alkaloid types. Lycoctonine-type alkaloids exhibit less frequent ester substitution at C-8 and C-14 positions but more frequent esterification at C-18 [12] [18]. Conversely, aconitine-type alkaloids more commonly bear ester groups at C-8 and C-14, with less frequent esterification at C-18 [18] [12].

From a toxicological perspective, lycoctonine-type alkaloids generally exhibit lower toxicity compared to their aconitine-type counterparts [19] [12]. This difference is attributed to the distinct mechanisms of action: lycoctonine functions as a ganglion blocking agent and competitive nicotinic receptor antagonist, while aconitine-type alkaloids act as sodium channel activators with profound cardiotoxic effects [10] [20].

The biological activity profiles reflect these structural differences. Lycoctonine demonstrates reversible nicotinic receptor blocking activity, particularly at neuronal nicotinic receptors, and exhibits curare-like properties [10] [20]. In contrast, aconitine and related alkaloids prevent the normal closing of sodium channels, leading to continuous depolarization and severe cardiovascular and neurological toxicity [20] [7].

FeatureLycoctonine-typeAconitine-type
Oxygen functionality at C-7Present (C-7, C-8 diol or methylenedioxy)Absent
Typical oxygenation patternC-1, C-6, C-16, C-18 methoxy; C-8, C-9 diolC-1, C-6, C-8, C-14, C-16, C-18 oxygenated
Toxicity levelLower toxicityHigher toxicity
Ester substitution at C-8Less frequentMore frequent
Ester substitution at C-14Less frequentMore frequent
Ester substitution at C-18More frequentLess frequent
Biological activity profileGanglion blocking, nicotinic antagonistSodium channel activator, cardiotoxic
Sodium channel activityBlocking activityActivating activity

The methyl lycaconitine derivatives demonstrate the importance of structural modifications in determining biological activity. When the ester-linked 2-(methylsuccinimido)benzoyl group is attached to lycoctonine, the resulting compound exhibits nanomolar affinity for neuronal nicotinic receptors, while hydrolysis to produce lycoctonine alone results in a 2500-fold decrease in affinity [20]. This structure-activity relationship underscores the critical role of specific structural elements in determining the biological properties of these alkaloids.

Structural Analogues and Derivatives

The lycoctonine family encompasses a diverse array of structurally related alkaloids that share the fundamental carbon framework while exhibiting variations in functional group patterns and stereochemical configurations [21] [22]. These analogues and derivatives provide crucial insights into the structure-activity relationships within this alkaloid class and serve as valuable tools for understanding the biosynthetic pathways and biological activities of lycoctonine-type compounds.

Delpheline represents one of the most closely related analogues to lycoctonine, sharing the same carbon skeleton and exhibiting similar chemical reactivity patterns [21] [23]. The structural relationship between delpheline and lycoctonine was established through chemical correlation studies, demonstrating that both compounds possess the characteristic 1α-methoxy configuration and similar oxygenation patterns [21] [1]. Delpheline differs from lycoctonine primarily in specific functional group substitutions while maintaining the core hexacyclic framework.

Delcosine constitutes another significant structural analogue within the lycoctonine family, distinguished by the presence of a hydroxyl group at C-1 that serves as a site for chemical modification [24] [23]. This compound has been extensively studied for its potential as a lead structure for developing anticancer agents, with various acylated derivatives showing enhanced biological activity compared to the parent compound [24] [25]. The C-1 hydroxyl group in delcosine provides a convenient handle for introducing diverse functional groups, making it an attractive target for structure-activity relationship studies.

Browniine demonstrates direct chemical correlation with lycoctonine, sharing the same 1α-methoxy configuration that was definitively established through the stereochemical revision studies [1] [8]. This alkaloid exemplifies the structural consistency within the lycoctonine family and serves as additional evidence for the unified stereochemical framework of these compounds [1] [22].

The recently discovered giraldine alkaloids (giraldines D, E, and F) represent novel lycoctonine-type C₁₉-diterpenoid alkaloids isolated from Delphinium giraldii [26]. These compounds demonstrate structural diversity within the lycoctonine framework, with molecular formulas of C₂₄H₃₇NO₆, C₂₅H₃₉NO₇, and C₂₃H₃₃NO₆, respectively [26]. The giraldines exhibit characteristic lycoctonine-type structural features while incorporating unique substitution patterns that expand the known structural diversity of this alkaloid class.

The kamaonensines H-K represent a particularly interesting group of lycoctonine-type alkaloids featuring rare nitrone (N-oxide) functionality [27] [28]. These compounds, isolated from Delphinium kamaonense, demonstrate the structural plasticity of the lycoctonine framework and its capacity to accommodate unusual functional groups [27]. The presence of the nitrone moiety in these compounds provides insights into potential biosynthetic pathways and oxidative transformations within the lycoctonine family.

Recent phytochemical investigations have identified additional lycoctonine-type alkaloids from Delphinium brunonianum, including delbrunine and delbruline [22]. These compounds exhibit inhibitory effects on hepatocyte lipid accumulation, demonstrating the continued biological relevance of lycoctonine-type structures in modern pharmacological research [22].

CompoundStructural RelationshipKey Structural FeaturesSource
DelphelineClosely related to lycoctonineSimilar carbon skeletonDelphinium species
DelcosineLycoctonine-type alkaloidC-1 hydroxyl for modificationAconitum and Delphinium species
BrowniineChemical correlation with lycoctonineSame 1α-methoxy configurationDelphinium species
DeltalineStructural relationship establishedRelated diterpenoid frameworkDelphinium species
ChasmanineDirect chemical link to lycoctonineAconite alkaloid with lycoctonine linkAconitum species
Giraldine DNew lycoctonine-type C₁₉-diterpenoidC₂₄H₃₇NO₆ formulaDelphinium giraldii
Giraldine ENew lycoctonine-type C₁₉-diterpenoidC₂₅H₃₉NO₇ formulaDelphinium giraldii
Giraldine FNew lycoctonine-type C₁₉-diterpenoidC₂₃H₃₃NO₆ formulaDelphinium giraldii
Kamaonensines H-KLycoctonine-type with nitrone moietyRare nitrone (N-oxide) functionalityDelphinium kamaonense
DelbrunineKnown lycoctonine-type alkaloidFrom Delphinium brunonianumDelphinium brunonianum
DelbrulineKnown lycoctonine-type alkaloidFrom Delphinium brunonianumDelphinium brunonianum

The synthetic modification of lycoctonine has yielded numerous derivatives with altered biological properties [29] [25]. These synthetic analogues have been designed to explore structure-activity relationships and develop compounds with enhanced therapeutic potential while reducing toxicity [29] [24]. The modifications typically involve alterations to the peripheral functional groups while maintaining the core hexacyclic framework that defines the lycoctonine structural type.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

467.2883

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lycoctonine

Dates

Last modified: 04-14-2024
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